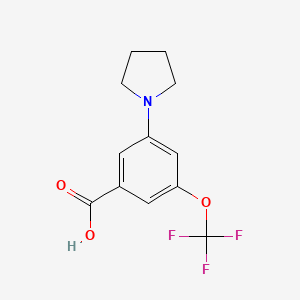
3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid is a chemical compound known for its unique structure and properties It consists of a benzoic acid core substituted with a pyrrolidinyl group and a trifluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid typically involves the following steps:
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through various methods, including the oxidation of toluene or the carboxylation of benzene derivatives.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions. For example, a halogenated benzoic acid derivative can react with pyrrolidine under basic conditions to form the desired product.
Addition of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Benzyl alcohol or other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group may interact with protein receptors or enzymes, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate biological activities and lead to various therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyrrolidin-1-yl)benzoic Acid: Lacks the trifluoromethoxy group, which may result in different biological activities and properties.
5-(Trifluoromethoxy)benzoic Acid: Lacks the pyrrolidinyl group, affecting its interaction with biological targets.
3-(Pyrrolidin-1-yl)-4-(trifluoromethoxy)benzoic Acid: A positional isomer with potentially different chemical and biological properties.
Uniqueness
3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid is unique due to the presence of both the pyrrolidinyl and trifluoromethoxy groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H12F3NO3 |
|---|---|
Poids moléculaire |
275.22 g/mol |
Nom IUPAC |
3-pyrrolidin-1-yl-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)19-10-6-8(11(17)18)5-9(7-10)16-3-1-2-4-16/h5-7H,1-4H2,(H,17,18) |
Clé InChI |
XNQSHUNFFAQGIG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC(=CC(=C2)C(=O)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-Hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14765019.png)
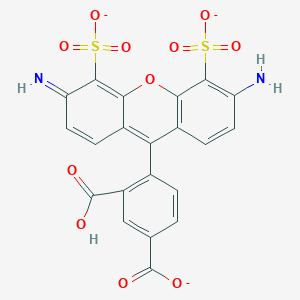

![acetic acid;(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14765029.png)

![N-benzyl-N-[(1S,2R)-2-naphthalen-2-ylsulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14765039.png)
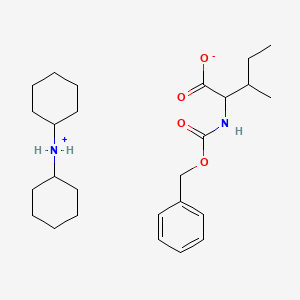
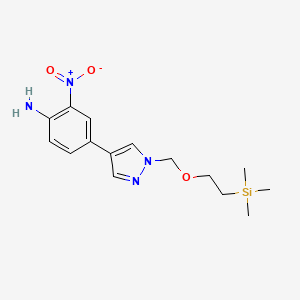
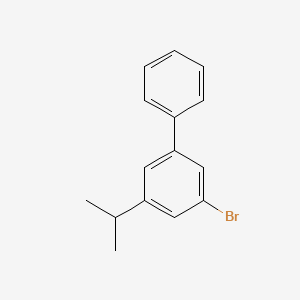
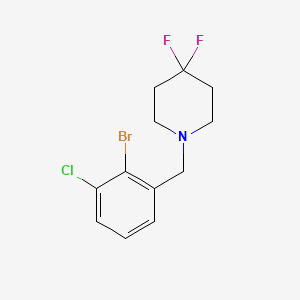
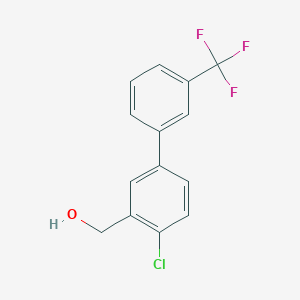

![(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B14765101.png)
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester](/img/structure/B14765106.png)
